

# Benchmarking CC-115 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | CC-115 hydrochloride |           |
| Cat. No.:            | B1139457             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CC-115 hydrochloride**'s performance against clinical trial data. CC-115 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This dual-action mechanism positions it as a compelling candidate in oncology research, particularly for its potential to simultaneously disrupt cancer cell growth, proliferation, and DNA repair mechanisms. This document outlines its mechanism of action, summarizes key clinical trial findings, and provides detailed experimental protocols for its evaluation.

### **Mechanism of Action**

**CC-115 hydrochloride** exerts its anti-neoplastic effects by targeting two critical cellular signaling pathways:

- mTOR Pathway Inhibition: CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR
   Complex 2 (mTORC2).[1] This blockade disrupts downstream signaling essential for protein synthesis, cell growth, and proliferation.
- DNA-PK Inhibition: By inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.[2][3] This can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Furthermore,



inhibition of DNA-PK by CC-115 has been shown to indirectly suppress the homologous recombination (HR) DNA repair pathway.[2][3]

The half-maximal inhibitory concentrations (IC50) for CC-115 are 21 nM for mTOR and 13 nM for DNA-PK.[1][4]

# **Signaling Pathway Overview**

The following diagram illustrates the signaling pathways targeted by CC-115.





Click to download full resolution via product page

Figure 1: CC-115 Signaling Pathway Inhibition.

# **Clinical Trial Data Summary**



A first-in-human, Phase I clinical trial (NCT01353625) evaluated the safety, pharmacokinetics, and preliminary efficacy of CC-115 in patients with advanced solid tumors and hematologic malignancies.[1][2][4][5]

# **Safety and Tolerability**

The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[1][2]

| Adverse Events (AEs)     | Frequency |
|--------------------------|-----------|
| Most Frequent AEs        |           |
| Fatigue                  | 37%       |
| Nausea                   | 31%       |
| Decreased appetite       | 29%       |
| Hyperglycemia            | 24%       |
| Dose-Limiting Toxicities |           |
| Thrombocytopenia         | Reported  |
| Stomatitis               | Reported  |
| Hyperglycemia            | Reported  |
| Asthenia/Fatigue         | Reported  |
| Increased transaminases  | Reported  |

Table 1: Summary of Common Adverse Events in the Phase I Trial of CC-115. Data sourced from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

# **Pharmacokinetics**



| Parameter               | Value                             |
|-------------------------|-----------------------------------|
| Exposure                | Dose-proportional                 |
| Terminal Half-life      | 4 to 8 hours                      |
| Brain Penetration (GBM) | Tumor/plasma ratio of 0.7         |
| Food Effect             | No significant impact on exposure |

Table 2: Pharmacokinetic Profile of CC-115. Data sourced from the 2016 ASCO Annual Meeting abstract.[1]

**Preliminary Efficacy** 

| Tumor Type                            | Best Overall Response                                      |
|---------------------------------------|------------------------------------------------------------|
| Endometrial Cancer                    | 1 Complete Response (>4 years)                             |
| Melanoma                              | 1 Partial Response                                         |
| Head and Neck Squamous Cell Carcinoma | 53% Stable Disease                                         |
| Castration-Resistant Prostate Cancer  | 64% Stable Disease                                         |
| Glioblastoma Multiforme               | 21% Stable Disease                                         |
| Ewing's Sarcoma                       | 22% Stable Disease                                         |
| Chronic Lymphocytic Leukemia          | 1 Partial Response, 3 Partial Responses with lymphocytosis |

Table 3: Preliminary Anti-Tumor Activity of CC-115. Data sourced from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

A separate Phase 1b study (NCT02833883) investigating CC-115 in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) found the combination to be well-tolerated, with a recommended CC-115 dose of 5 mg twice a day. In this study, 80% of evaluable patients achieved a ≥50% reduction in PSA levels.[6]

# **Experimental Protocols**



The following are detailed methodologies for key experiments to assess the activity of CC-115.

### **Experimental Workflow: In Vitro Evaluation of CC-115**



Click to download full resolution via product page

Figure 2: In Vitro Experimental Workflow for CC-115.

### mTOR Kinase Assay

This assay measures the ability of CC-115 to inhibit mTORC1 activity.

- Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP. The level of substrate phosphorylation is then measured, typically by Western blot.
- Materials:



- Cell lysis buffer (e.g., CHAPS-based buffer to preserve complex integrity)
- Antibody against an mTORC1 component (e.g., Raptor) for immunoprecipitation
- Protein A/G agarose beads
- Kinase assay buffer (containing MgCl2, ATP)
- Recombinant inactive p70S6K or 4E-BP1 protein
- Antibodies for Western blotting: anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein antibodies.

#### Procedure:

- Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody.
- Wash the immunoprecipitates to remove contaminants.
- Resuspend the beads in kinase assay buffer containing ATP and the recombinant substrate.
- Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze the samples by Western blot using phospho-specific antibodies to the substrate.

### **DNA-PK Kinase Assay**

This assay determines the inhibitory effect of CC-115 on DNA-PK activity.

- Principle: The kinase activity of DNA-PK is measured by its ability to phosphorylate a specific peptide substrate in the presence of DNA. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures ADP production.
- Materials:
  - Purified human DNA-PK enzyme



- DNA-PK peptide substrate
- DNA-PK reaction buffer (containing Tris-HCl, MgCl2, DTT)
- Calf thymus DNA (as an activator)
- ATP
- ADP-Glo™ Kinase Assay kit (Promega) or similar.
- Procedure:
  - Set up the kinase reaction in a 96-well plate containing DNA-PK reaction buffer, DNA-PK enzyme, peptide substrate, and activating DNA.
  - Add CC-115 at various concentrations.
  - Initiate the reaction by adding ATP.
  - Incubate at room temperature for 60 minutes.
  - Stop the reaction and measure the amount of ADP produced using the ADP-Glo<sup>™</sup> assay system according to the manufacturer's protocol. Luminescence is proportional to DNA-PK activity.

### **Cell Proliferation Assay (MTT or CCK-8)**

This assay evaluates the effect of CC-115 on cancer cell growth.

- Principle: Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
- Materials:
  - Cancer cell lines of interest
  - 96-well plates



- Complete cell culture medium
- CC-115 hydrochloride
- MTT or CCK-8 reagent
- Solubilization buffer (for MTT)
- Procedure:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of CC-115 for 72 hours.
  - Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
  - If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

### **Western Blot Analysis for Pathway Modulation**

This technique is used to confirm the inhibition of mTOR and DNA-PK signaling pathways within cells.

- Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred
  to a membrane, and probed with specific antibodies to detect the phosphorylation status of
  key downstream effectors.
- Materials:
  - Cell lysates from CC-115 treated and untreated cells
  - SDS-PAGE gels and electrophoresis apparatus



- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate.
- Procedure:
  - Prepare cell lysates and determine protein concentration.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]



- 3. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. DNA-PK Kinase Enzyme System Application Note [promega.kr]
- 5. DNA-PK activity assay [bio-protocol.org]
- 6. promega.com [promega.com]
- To cite this document: BenchChem. [Benchmarking CC-115 Hydrochloride: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139457#benchmarking-cc-115-hydrochloride-against-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com